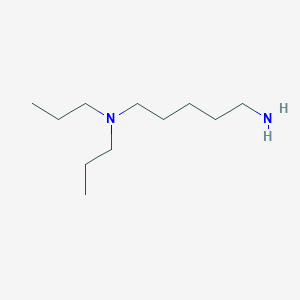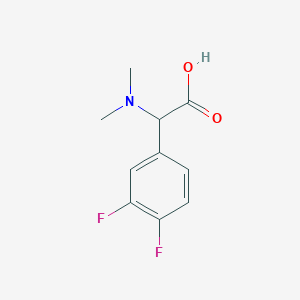
N',N'-dipropylpentane-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dipropylpentane-1,5-diamine is an organic compound with the molecular formula C11H26N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a pentane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’,N’-dipropylpentane-1,5-diamine can be synthesized through the reaction of pentane-1,5-diamine with propyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine groups, followed by the addition of propyl halides to form the desired product.
Industrial Production Methods
Industrial production of N’,N’-dipropylpentane-1,5-diamine may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process can be optimized by adjusting parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-dipropylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’,N’-dipropylpentane-1,5-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N’,N’-dipropylpentane-1,5-diamine involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diamine: A simpler diamine with a similar backbone but without the propyl groups.
Hexamethylenediamine: A longer-chain diamine with six carbon atoms in the backbone.
N,N’-diethylpentane-1,5-diamine: A similar compound with ethyl groups instead of propyl groups.
Uniqueness
N’,N’-dipropylpentane-1,5-diamine is unique due to the presence of propyl groups, which can influence its chemical reactivity and physical properties. These propyl groups can enhance the compound’s solubility in organic solvents and affect its interaction with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Eigenschaften
Molekularformel |
C11H26N2 |
|---|---|
Molekulargewicht |
186.34 g/mol |
IUPAC-Name |
N',N'-dipropylpentane-1,5-diamine |
InChI |
InChI=1S/C11H26N2/c1-3-9-13(10-4-2)11-7-5-6-8-12/h3-12H2,1-2H3 |
InChI-Schlüssel |
DUEYZRNFSPONAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4-[2-amino-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-](/img/structure/B12126010.png)


![2-(4-fluorophenyl)-6,6,13-trimethyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12126032.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12126042.png)
![2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12126058.png)
![2-Benzofurancarboxamide, N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-3-[(2-methylphenoxy)methyl]-](/img/structure/B12126061.png)
![Benzyl (2-phenylimidazo[1,2-a]pyrimidin-3-yl)carbamate](/img/structure/B12126065.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126068.png)
![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanoic acid](/img/structure/B12126071.png)

![2,4,5-Trichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126087.png)
![3-[(3-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12126093.png)

